Cyclopentyl(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)methanone
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Description
Synthesis Analysis
The synthesis of related structures involves complex organic reactions, including palladium-catalyzed oxidative cyclization-alkoxycarbonylation processes and etherification, oximation, and Beckmann rearrangement reactions. For example, palladium-catalyzed reactions have been used for synthesizing tetrahydrofurans through oxidative cyclization-alkoxycarbonylation of 4-yn-1-ols, highlighting the type of methodologies that might be applied to the synthesis of Cyclopentyl(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)methanone (Gabriele et al., 2000).
Molecular Structure Analysis
Crystal structure analyses provide insights into the molecular arrangement and bond interactions within compounds. For instance, the crystal structures of certain cyclopentenones and azetidinones were determined by X-ray single crystal diffraction analysis, offering a glimpse into the molecular geometry and intermolecular forces that may also be relevant for Cyclopentyl(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)methanone (Marjani et al., 2009).
Chemical Reactions and Properties
Various chemical reactions are crucial for the modification and functionalization of molecules. Cycloaddition-rearrangement sequences, for instance, offer pathways to synthesize hexahydroindolinones from 2-amido substituted furans, indicating the types of chemical transformations that might be applicable or observed with Cyclopentyl(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)methanone (Padwa et al., 1999).
Scientific Research Applications
Metal-Catalyzed Cycloisomerization and Tandem Reactions
Metal-catalyzed cycloisomerization processes utilizing precious metals such as Ag, Pt, and Au have been explored for the synthesis of nonfused, spiranic, and fused oxabicyclic β-lactams from 2-azetidinone-tethered alkynols. These processes demonstrate the utility of cycloisomerization in accessing complex cyclic structures with potential pharmacological applications (Alcaide, Almendros, Campo, & Carrascosa, 2010).
Synthesis of Anticholinesterases
Research into the development of novel anticholinesterases based on the molecular skeletons of furobenzofuran and methanobenzodioxepine has been conducted. These studies have led to the creation of potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showcasing the potential of cyclopentyl derivatives in the treatment of diseases like Alzheimer's (Luo et al., 2005).
Palladium-Catalyzed Synthesis
The palladium-catalyzed synthesis of oxabicyclic compounds, including 2E-[(methoxycarbonyl)methylene]tetrahydrofurans, from alkynols has been explored, demonstrating the versatility of palladium catalysis in constructing complex oxygen-containing heterocycles (Gabriele et al., 2000).
Halohydrofurans Synthesis
A novel method for the synthesis of 3-halohydrofurans via Brønsted acid-catalyzed hydroxylation/halocyclization of cyclopropyl methanols has been reported. This method exemplifies the application of cyclopentyl derivatives in synthesizing halogenated furans under mild conditions (Mothe, Kothandaraman, Rao, & Chan, 2011).
Cyclopentenone Derivatives Synthesis
Studies on the synthesis of cyclopentenones and their crystal structures have been conducted to understand the reactivity and structural features of these compounds. Such research contributes to the development of new synthetic methodologies and the exploration of the potential applications of cyclopentenone derivatives in various fields (Marjani et al., 2009).
properties
IUPAC Name |
cyclopentyl-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c16-14(12-3-1-2-4-12)15-7-13(8-15)18-10-11-5-6-17-9-11/h11-13H,1-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLUOCGMCZAXIPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CC(C2)OCC3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentanecarbonyl-3-[(oxolan-3-yl)methoxy]azetidine |
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